2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
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Overview
Description
2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, an isobutyl group, and a dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepinyl moiety attached to a benzamide structure. Its unique structure makes it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the oxazepine ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a carbonyl compound.
Introduction of the bromine atom: Bromination of the benzamide moiety can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the isobutyl and dimethyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides or other alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling reactions: The benzamide moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Alkylation: Alkyl halides in the presence of a base like potassium carbonate.
Coupling reactions: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzamides, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its potential therapeutic effects and mechanisms of action in various disease models.
Industry: Potential use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide
- Benzamide, 2-bromo-N-(2-bromobenzoyl)-N-isobutyl-
Uniqueness
Compared to similar compounds, 2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide features a unique oxazepine ring structure, which may confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O3/c1-14(2)12-25-18-10-9-15(11-19(18)28-13-22(3,4)21(25)27)24-20(26)16-7-5-6-8-17(16)23/h5-11,14H,12-13H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLVKGANUAWTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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